5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol
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Overview
Description
5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a piperidinyl moiety in its structure suggests that it may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a substitution reaction.
Attachment of the Piperidinyl Group: This can be done through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4-ol
- 5-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol
Uniqueness
The presence of the piperidinyl group in 5-(4-Chlorophenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4-ol may confer unique pharmacokinetic and pharmacodynamic properties compared to its analogs. This can result in differences in bioavailability, metabolic stability, and target specificity.
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17ClN4O/c19-13-6-4-12(5-7-13)14-8-9-20-16-15(14)17(24)22-18(21-16)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,21,22,24) |
InChI Key |
XLQNPRQVXZHDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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